molecular formula C9H18ClN B1462363 3-Cyclopentylpyrrolidine hydrochloride CAS No. 1909336-46-4

3-Cyclopentylpyrrolidine hydrochloride

Cat. No.: B1462363
CAS No.: 1909336-46-4
M. Wt: 175.7 g/mol
InChI Key: KHRWOSOJTDOWEU-UHFFFAOYSA-N
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Description

3-Cyclopentylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18ClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclopentyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with a dipolarophile such as an olefin. This reaction is known for its regio- and stereoselectivity, providing good yields of the desired pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance efficiency and yield. For example, the use of iridium or rhodium catalysts in the N-heterocyclization of primary amines with diols has been reported to produce various pyrrolidines in excellent yields . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or acyl groups onto the pyrrolidine ring.

Scientific Research Applications

3-Cyclopentylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopentylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, affecting various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the cyclopentyl group.

    Pyrrolizine: A related compound with a fused bicyclic structure.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

3-Cyclopentylpyrrolidine hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This modification can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-cyclopentylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)9-5-6-10-7-9;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWOSOJTDOWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopentylpyrrolidine hydrochloride
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